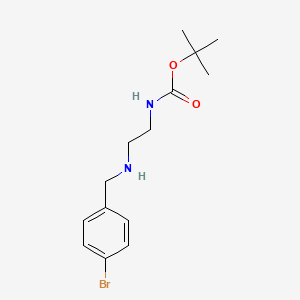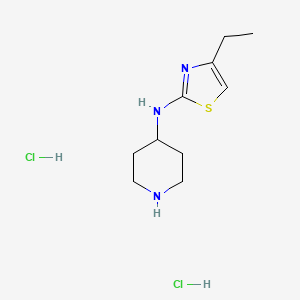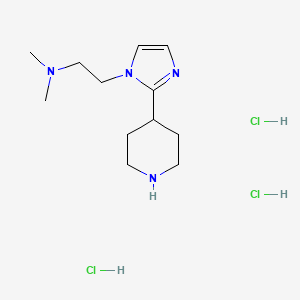
UNC-926 Hydochloride
Descripción general
Descripción
El clorhidrato de UNC 926 es un inhibidor de dominio lector de metil-lisina que inhibe específicamente la proteína L3MBTL1 con un valor de IC50 de 3,9 micromolar . También exhibe una afinidad micromolar baja para la proteína L3MBTL3 . Este compuesto se utiliza principalmente en la investigación científica para estudiar la regulación epigenética y las interacciones de proteínas que involucran residuos de metil-lisina .
Aplicaciones Científicas De Investigación
El clorhidrato de UNC 926 tiene una amplia gama de aplicaciones de investigación científica:
Estudios epigenéticos: Se utiliza para investigar el papel de los dominios lectores de metil-lisina en la regulación genética y la remodelación de la cromatina.
Interacciones proteína-proteína: Los investigadores utilizan este compuesto para estudiar las interacciones entre proteínas que involucran residuos de metil-lisina.
Investigación del cáncer: Se utiliza en la investigación del cáncer para explorar los posibles efectos terapéuticos de la inhibición de interacciones proteicas específicas.
Desarrollo de fármacos: El clorhidrato de UNC 926 sirve como compuesto principal en el desarrollo de nuevos fármacos dirigidos a los reguladores epigenéticos.
Mecanismo De Acción
El clorhidrato de UNC 926 ejerce sus efectos uniéndose al dominio lector de metil-lisina de la proteína L3MBTL1, inhibiendo así su interacción con los péptidos de histona metilados . Esta inhibición interrumpe la función normal de la proteína, lo que lleva a cambios en la expresión génica y la estructura de la cromatina . El compuesto también exhibe especificidad para la proteína L3MBTL3, aunque con menor afinidad .
Análisis Bioquímico
Biochemical Properties
UNC-926 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the interaction between the L3MBTL1 protein and methylated histone peptides, specifically H4K20me1. The compound binds to the MBT domain of L3MBTL1 with a dissociation constant (Kd) of 3.9 micromolar. Additionally, UNC-926 Hydrochloride exhibits low micromolar affinity for the close homolog L3MBTL3, with an inhibitory concentration (IC50) of 3.2 micromolar. It does not affect the binding of 53BP1 to H4K20me1, demonstrating its specificity for L3MBTL1 over other proteins .
Cellular Effects
UNC-926 Hydrochloride influences various cellular processes by modulating the function of the L3MBTL1 protein. It selectively inhibits the binding of the 3xMBT domain to H4K20me1 in a dose-dependent manner. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. By disrupting the interaction between L3MBTL1 and methylated histones, UNC-926 Hydrochloride can alter the transcriptional regulation of genes involved in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of UNC-926 Hydrochloride involves its binding to the MBT domain of the L3MBTL1 protein. This binding prevents the interaction between L3MBTL1 and methylated histone peptides, thereby inhibiting the protein’s function as a methyl-lysine reader. The compound’s specificity for L3MBTL1 over other proteins, such as 53BP1, is attributed to its unique binding interactions. UNC-926 Hydrochloride does not affect the binding of 53BP1 to H4K20me1, highlighting its selective inhibition of L3MBTL1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of UNC-926 Hydrochloride have been observed to change over time. The compound is stable when stored at -20°C for up to three years in powder form and at -80°C for up to two years in solution. Over time, the inhibition of L3MBTL1 by UNC-926 Hydrochloride can lead to long-term changes in cellular function, including alterations in gene expression and cellular metabolism. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of UNC-926 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits the interaction between L3MBTL1 and methylated histones without causing significant toxicity. At higher doses, UNC-926 Hydrochloride may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
UNC-926 Hydrochloride is involved in metabolic pathways related to the regulation of gene expression and chromatin remodeling. The compound interacts with enzymes and cofactors involved in histone methylation and demethylation processes. By inhibiting the function of L3MBTL1, UNC-926 Hydrochloride can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, UNC-926 Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to the MBT domain of L3MBTL1. This interaction affects the compound’s distribution within cellular compartments, including the nucleus and cytoplasm .
Subcellular Localization
The subcellular localization of UNC-926 Hydrochloride is primarily within the nucleus, where it exerts its effects on chromatin remodeling and gene expression. The compound’s activity is influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles. By localizing to the nucleus, UNC-926 Hydrochloride can effectively inhibit the interaction between L3MBTL1 and methylated histones, thereby modulating gene expression and cellular function .
Métodos De Preparación
La síntesis del clorhidrato de UNC 926 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones de grupos funcionales para lograr la actividad inhibitoria deseada. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la estructura principal: La estructura principal se sintetiza a través de una serie de reacciones orgánicas, incluidas reacciones de condensación y ciclización.
Modificaciones de grupos funcionales: Se introducen grupos funcionales específicos para mejorar la afinidad del compuesto por las proteínas diana. Esto puede implicar halogenación, alquilación u otras modificaciones.
Purificación y cristalización: El producto final se purifica utilizando técnicas como la cromatografía en columna y se cristaliza para obtener la forma de sal de clorhidrato.
Análisis De Reacciones Químicas
El clorhidrato de UNC 926 sufre varias reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde un nucleófilo reemplaza un grupo saliente en la molécula.
Oxidación y reducción: Puede sufrir reacciones de oxidación y reducción, alterando el estado de oxidación de átomos específicos dentro de la molécula.
Formación de complejos: El clorhidrato de UNC 926 puede formar complejos con iones metálicos, lo que puede afectar su actividad inhibitoria.
Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes, agentes reductores y sales metálicas. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
El clorhidrato de UNC 926 es único en su inhibición específica de la proteína L3MBTL1. Compuestos similares incluyen:
GS-626510: Un inhibidor de los bromodominios de la familia BET con alta afinidad por BRD2, BRD3 y BRD4.
Inhibidor de bromodominio BET 3: Un inhibidor de bromodominio BET utilizado en investigación relacionada con la anticoncepción, el cáncer y las enfermedades cardíacas.
En comparación con estos compuestos, el clorhidrato de UNC 926 es distinto en su especificidad de diana y su aplicación en el estudio de los dominios lectores de metil-lisina .
Propiedades
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O.ClH/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18;/h3-5,12,15H,1-2,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPMBBHOXQOMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1458318.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1458320.png)




![[1-(1-Methyl-4-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1458330.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)
![3-(3-chloro-4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1458335.png)

![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
![(2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl)amine dihydrochloride](/img/structure/B1458341.png)
